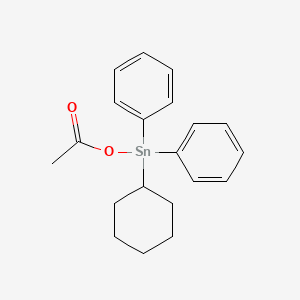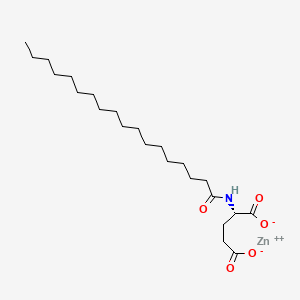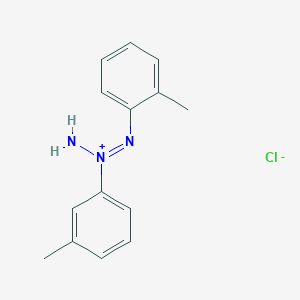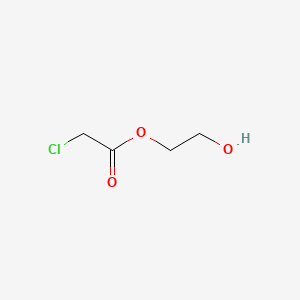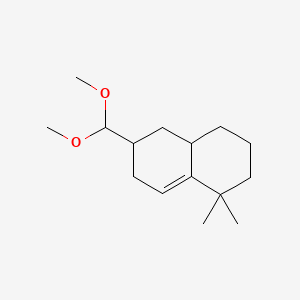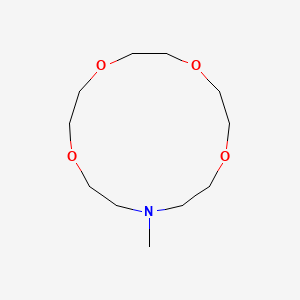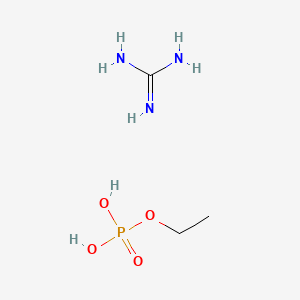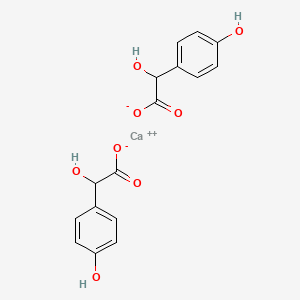
calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It is characterized by the presence of a calcium ion complexed with 2-hydroxy-2-(4-hydroxyphenyl)acetate. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxyphenylacetic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, where the 4-hydroxyphenylacetic acid is dissolved and then reacted with calcium hydroxide to form the calcium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms like alcohols, and various substituted phenylacetates. These products have distinct properties and applications in different fields .
Wissenschaftliche Forschungsanwendungen
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Industry: It is used in the production of various industrial chemicals and as an additive in different formulations
Wirkmechanismus
The mechanism of action of calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylacetic acid: A closely related compound with similar structural features but without the calcium ion.
4-Hydroxyphenylacetaldehyde: Another related compound that differs in its functional groups and reactivity
Uniqueness
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate is unique due to the presence of the calcium ion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where calcium coordination is beneficial .
Eigenschaften
CAS-Nummer |
82492-24-8 |
|---|---|
Molekularformel |
C16H14CaO8 |
Molekulargewicht |
374.35 g/mol |
IUPAC-Name |
calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/2C8H8O4.Ca/c2*9-6-3-1-5(2-4-6)7(10)8(11)12;/h2*1-4,7,9-10H,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
CPPFJLZAZJDRQL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)[O-])O)O.C1=CC(=CC=C1C(C(=O)[O-])O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


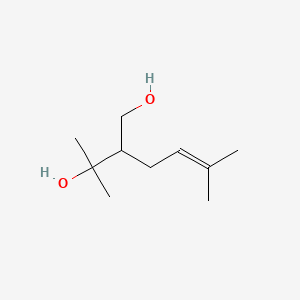
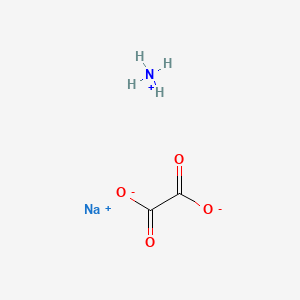
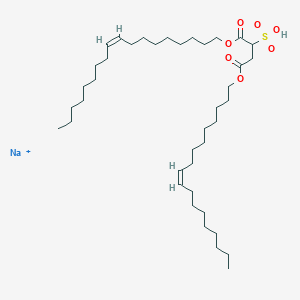
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
